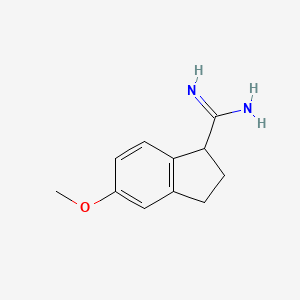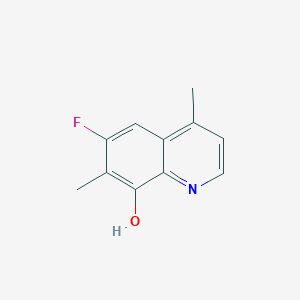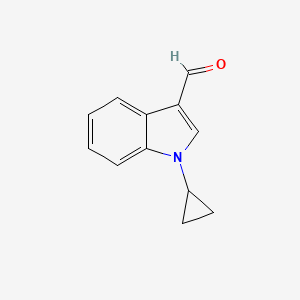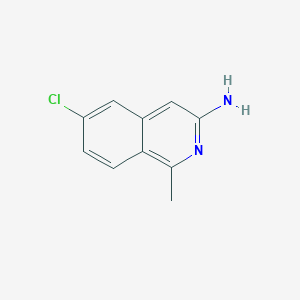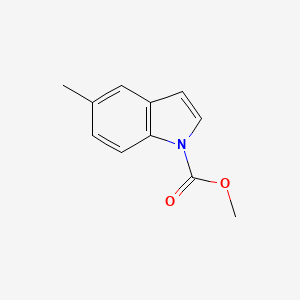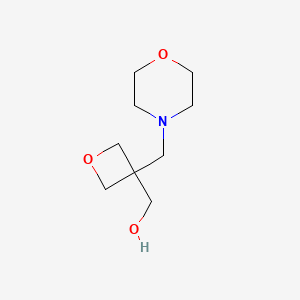
(3-(Morpholinomethyl)oxetan-3-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Morpholinomethyl)oxetan-3-YL)methanol is a chemical compound characterized by the presence of an oxetane ring and a morpholine moiety. The oxetane ring is a four-membered cyclic ether, which is known for its strained structure and unique reactivity. The morpholine group, a six-membered ring containing both nitrogen and oxygen, imparts additional chemical properties to the compound. This combination makes this compound a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Morpholinomethyl)oxetan-3-YL)methanol typically involves the reaction of oxetane derivatives with morpholine. One common method is the nucleophilic substitution reaction where a halogenated oxetane reacts with morpholine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, with a base like sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for further applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to the formation of various substituted oxetane derivatives. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted oxetane derivatives.
Aplicaciones Científicas De Investigación
(3-(Morpholinomethyl)oxetan-3-YL)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3-(Morpholinomethyl)oxetan-3-YL)methanol involves its interaction with various molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The morpholine moiety can enhance the compound’s solubility and facilitate its transport across biological membranes. These properties make it a versatile compound in medicinal chemistry and drug design.
Comparación Con Compuestos Similares
(3-(Bromomethyl)oxetan-3-YL)methanol: Similar structure but with a bromine atom instead of the morpholine group.
(3-(Aryloxymethyl)oxetan-3-YL)methanol: Contains an aryloxy group instead of the morpholine moiety.
Uniqueness: (3-(Morpholinomethyl)oxetan-3-YL)methanol is unique due to the presence of both the oxetane ring and the morpholine group. This combination imparts distinct chemical properties, such as increased solubility and reactivity, making it a valuable compound in various chemical and biological applications.
Propiedades
Fórmula molecular |
C9H17NO3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
[3-(morpholin-4-ylmethyl)oxetan-3-yl]methanol |
InChI |
InChI=1S/C9H17NO3/c11-6-9(7-13-8-9)5-10-1-3-12-4-2-10/h11H,1-8H2 |
Clave InChI |
ZFUZVCPLXJQOHR-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC2(COC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Ethylthio)-6-methylimidazo[1,2-a]pyridine](/img/structure/B11905277.png)
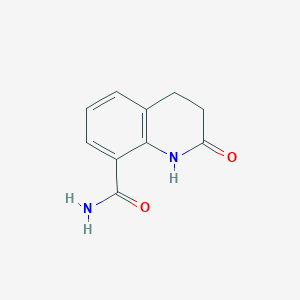
![6-(Dimethylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one](/img/structure/B11905285.png)


